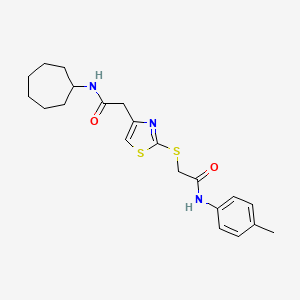

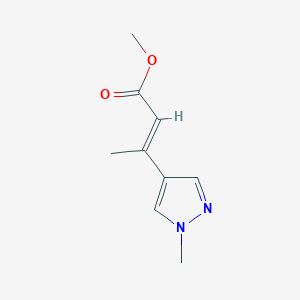

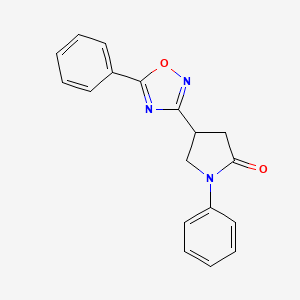

(Z)-(1-benzamido-2-(4-fluorophenyl)vinyl)triphenylphosphonium perchlorate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(Z)-(1-benzamido-2-(4-fluorophenyl)vinyl)triphenylphosphonium perchlorate” is a complex organic compound. It is related to the class of compounds known as triphenylphosphonium salts . Triphenylphosphonium salts have been used in various chemical reactions, including dehydroxylative Csp3–N bond formation via electrochemical oxidation . The reaction proceeds via anodic oxidation of triphenylphosphine to generate its corresponding radical cation, followed by reacting with hydroxyl groups to form alkoxy triphenylphosphonium ions .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a dehydroxylative Csp3–N coupling reaction assisted by triphenylphosphine has been developed through electrochemical oxidation . The reaction proceeds via anodic oxidation of triphenylphosphine to generate its corresponding radical cation, followed by reacting with hydroxyl groups to form alkoxy triphenylphosphonium ions .Chemical Reactions Analysis

Triphenylphosphine-assisted reactions have been studied extensively. In one example, a dehydroxylative Csp3–N coupling reaction assisted by triphenylphosphine was developed through electrochemical oxidation . The reaction proceeds via anodic oxidation of triphenylphosphine to generate its corresponding radical cation, followed by reacting with hydroxyl groups to form alkoxy triphenylphosphonium ions .Mécanisme D'action

Target of Action

The primary target of (Z)-(1-benzamido-2-(4-fluorophenyl)vinyl)triphenylphosphonium perchlorate is the mitochondria . The triphenylphosphonium (TPP) cation has been widely used as a carrier for mitochondria-targeting molecules .

Mode of Action

The compound interacts with its target, the mitochondria, by accumulating in it due to the TPP module . This accumulation leads to a series of reactions that result in the disruption of normal mitochondrial function .

Biochemical Pathways

The compound affects the mitochondrial oxidative phosphorylation and glycolysis pathways . The disruption to these pathways is involved in the antitumor mechanism of these compounds .

Pharmacokinetics

Similar compounds have been shown to have poor oral bioavailability due to severe first-pass metabolic reactions .

Result of Action

The compound’s action results in significant damage to the cell structure and functions . This damage is primarily attributed to the compound’s ability to damage the membrane, as well as uncoupling activity and inhibition of fungal respiration .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of perchlorate in the environment can affect the compound’s action . .

Safety and Hazards

Orientations Futures

The most important area of modern pharmacology is the targeted delivery of drugs. One of the most promising classes of chemical compounds for creating drugs of this kind are the photochromic spiropyrans, capable of light-controlled biological activity . This work is devoted to the synthesis and study of the photochromic properties of new triphenylphosphonium salts of spiropyrans . It was found that all the synthesized cationic spiropyrans have high photosensitivity, increased resistance to photodegradation, and the ability for photoluminescence .

Analyse Biochimique

Biochemical Properties

The (Z)-(1-benzamido-2-(4-fluorophenyl)vinyl)triphenylphosphonium perchlorate plays a role in biochemical reactions, particularly those involving the formation of C-N bonds . The compound interacts with hydroxyl groups to form alkoxy triphenylphosphonium ions, which are then trapped by azoles or amides to construct C-N bonds . The nature of these interactions is primarily electrochemical .

Cellular Effects

Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves the generation of a radical cation through the anodic oxidation of triphenylphosphine . This radical cation then reacts with hydroxyl groups to form alkoxy triphenylphosphonium ions . These ions are subsequently trapped by azoles or amides to construct C-N bonds .

Propriétés

IUPAC Name |

[1-benzamido-2-(4-fluorophenyl)ethenyl]-triphenylphosphanium;perchlorate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H25FNOP.ClHO4/c34-28-23-21-26(22-24-28)25-32(35-33(36)27-13-5-1-6-14-27)37(29-15-7-2-8-16-29,30-17-9-3-10-18-30)31-19-11-4-12-20-31;2-1(3,4)5/h1-25H;(H,2,3,4,5) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUINMFHMSQUSJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)F)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H26ClFNO5P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2Z)-2-{[(4-methoxyphenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetamide](/img/structure/B2899163.png)

![3-[(Dimethylamino)methyl]cyclobutan-1-amine;dihydrochloride](/img/structure/B2899166.png)

![Methyl 3-(thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2899168.png)

![Spiro-[N-(4-nitrophenyl)piperidine-4',1-(1,2,3,4-tetrahydro-beta-carboline)]hydrochloride](/img/structure/B2899172.png)

![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(4-bromophenyl)acetamide](/img/structure/B2899178.png)

![5-Chloro-4-[(2-chlorobenzyl)sulfanyl]-6-methyl-2-pyrimidinamine](/img/structure/B2899179.png)